2-Ethenyloxolan-3-amine
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Overview
Description
2-Ethenyloxolan-3-amine is an organic compound with the molecular formula C6H11NO It is a derivative of oxolane, featuring an ethenyl group and an amine group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenyloxolan-3-amine can be synthesized through several methods. One common approach involves the reaction of oxirane with ammonia or primary amines under specific conditions. Another method includes the use of reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Ethenyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethenyloxolan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the ethenyl group can participate in covalent bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethenyloxolan-3-amine include:
2-Vinyloxolan-3-amine: Differing by the presence of a vinyl group instead of an ethenyl group.
3-Aminotetrahydrofuran: Lacking the ethenyl group but retaining the oxolane ring and amine group.
2-Aminooxolane: Featuring an amino group attached to the oxolane ring without additional substituents
Uniqueness
This compound is unique due to the presence of both an ethenyl group and an amine group on the oxolane ring.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-ethenyloxolan-3-amine |
InChI |
InChI=1S/C6H11NO/c1-2-6-5(7)3-4-8-6/h2,5-6H,1,3-4,7H2 |
InChI Key |
MNJYWTHQNUBTIC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(CCO1)N |
Origin of Product |
United States |
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